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molecular formula C6H5BrFN B1303259 5-Bromo-2-fluoroaniline CAS No. 2924-09-6

5-Bromo-2-fluoroaniline

Cat. No. B1303259
M. Wt: 190.01 g/mol
InChI Key: ADWKOCXRCRSMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074801B1

Procedure details

3.0 g of 5-bromo-2-fluoronitrobenzene, 3.8 g iron powder and 7.3 g ammonium chloride were heated at 80° C. for 2 hours in a solution mixture of 30 mL methanol and 30 mL water. The reaction mixture was filtered through Celite, the methanol was evaporated, and the reaction mixture was diluted with water and extracted with ethyl acetate. The extract was washed with brine, and the organic layer was dried over anhydrous sodium sulfate and filtered through a column with a small amount of silica gel. The solvent was evaporated to give 2.43 g of the title compound (yellow oil).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([N+:8]([O-])=O)[CH:7]=1.[Cl-].[NH4+].CO>[Fe].O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([NH2:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)[N+](=O)[O-])F
Name
Quantity
7.3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
3.8 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the methanol was evaporated
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a column with a small amount of silica gel
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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